1-Bromo-1-methoxy-4-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-methoxy-4-methylpent-1-ene is an organic compound with the molecular formula C7H13BrO It is a brominated alkene with a methoxy group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-methoxy-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-methoxy-4-methylpent-1-ene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent
Major Products Formed
Substitution: Formation of 1-methoxy-4-methylpent-1-ol or 1-methoxy-4-methylpent-1-amine.
Elimination: Formation of 1-methoxy-4-methylpent-1-ene.
Addition: Formation of 1,2-dibromo-1-methoxy-4-methylpentane or 1-bromo-1-methoxy-4-methylpentane
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-methoxy-4-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-1-methoxy-4-methylpent-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-methylpentane: Similar structure but lacks the methoxy group.
1-Bromo-1-methoxybutane: Shorter carbon chain with similar functional groups.
1-Bromo-1-methoxy-3-methylbutane: Different position of the methyl group
Eigenschaften
CAS-Nummer |
309263-55-6 |
---|---|
Molekularformel |
C7H13BrO |
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
1-bromo-1-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-6(2)4-5-7(8)9-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
ATQJYUTWBXTHAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC=C(OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.